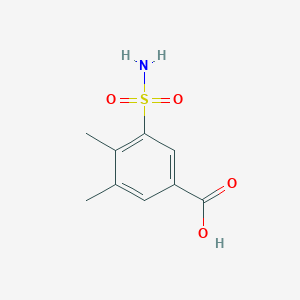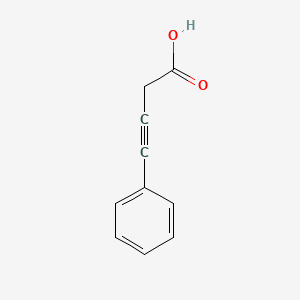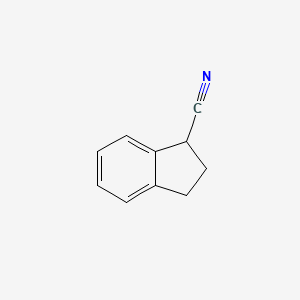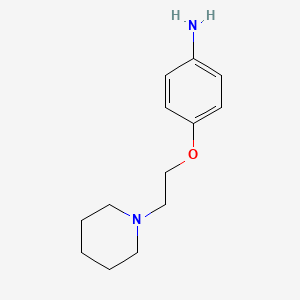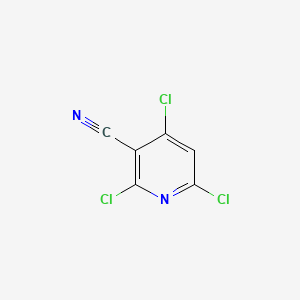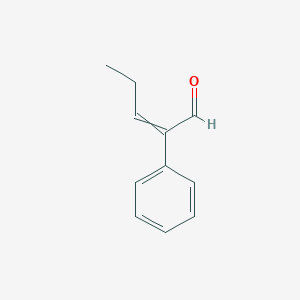
2-Phenylpent-2-enal
Descripción general
Descripción
2-Phenylpent-2-enal, also known as (2E)-2-phenylpent-2-enal, is an organic compound with the molecular formula C11H12O . It is a clear, colorless to yellow liquid .
Synthesis Analysis
The synthesis of this compound can be achieved through a two-step process. The first step involves the aldol condensation of cinnamaldehyde and propanal . The second step involves the hydrogenation of the resulting 2-methyl-5-phenylpenta-2,4-dienal using different Ru/C and Ni/SiO2 catalysts .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation CCC=C(C=O)C1=CC=CC=C1 . The InChI Key for this compound is YPAJRUMMODCONM-WDZFZDKYSA-N .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 160.216 g/mol . It is a clear, colorless to yellow liquid . The compound has a boiling point of 124°C to 126°C at 14mmHg . It has a refractive index of 1.551 .
Aplicaciones Científicas De Investigación
Catalytic Applications
- Catalytic Decarbonylation and Hydroacylation: Rhodium(I) complexes with chiral di-tertiary-phosphine ligands catalyze decarbonylation and hydroacylation of aldehydes like 2-phenylpent-2-enal. This leads to the formation of optically active products through kinetic resolution, important in asymmetric synthesis (James & Young, 1985).
Photoreactions and Synthesis
- Photocycloaddition of Vinyl Ether: Irradiation of compounds such as this compound leads to intramolecular photocycloadditions, useful in creating complex molecular structures (Haan, Zwart, & Cornelisse, 1997).
- Synthesis of Cyclopropanes: Photocycloaddition techniques using derivatives of this compound allow the selective formation of cyclopropane rings, critical in organic synthesis (Cosstick & Gilbert, 1989).
Organic Chemistry and Enantioselectivity
- Enantioface Discriminating Isomerization: this compound derivatives undergo enantioface differentiating processes, which is significant for producing specific enantiomers in organic chemistry (Matteoli et al., 1984).
- Ene-Reductase Characterization: Clostridium sporogenes produces 2-enoate reductases, which reduce aromatic enoates like this compound derivatives. These enzymes are valuable for enantioselective hydrogenation in biocatalysis (Mordaka, Hall, Minton, & Stephens, 2017).
Polymer and Material Science
- Polymeric Co-conjugates with Iron: Ferrocenecarboxyaldehyde and derivatives like 3-ferrocenylprop-2-enal are incorporated into polymers, demonstrating potential in drug delivery systems and materials science (Nkazi, Neuse, Sadiku, & Aderibigbe, 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound has a floral odor , suggesting that it may interact with olfactory receptors.
Action Environment
The action, efficacy, and stability of 2-Phenyl-2-pentenal can be influenced by various environmental factors . For instance, its volatility and stability could be affected by temperature and pH. Furthermore, its interaction with targets could be influenced by the presence of other molecules in its environment.
Análisis Bioquímico
Biochemical Properties
2-Phenylpent-2-enal plays a significant role in biochemical reactions, particularly in the context of flavoring substances. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a non-substrate for several cytochrome P450 enzymes, including CYP450 2C9, CYP450 2D6, and CYP450 3A4 . These interactions suggest that this compound does not undergo significant metabolic transformation by these enzymes, which could influence its stability and persistence in biological systems.
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound may have genotoxic potential, particularly in the absence of metabolic activation . This suggests that the compound could potentially cause DNA damage, affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It has been shown to interact with cytochrome P450 enzymes, although it is not a substrate for these enzymes . This interaction could potentially inhibit the activity of these enzymes, affecting the metabolism of other compounds. Additionally, this compound may influence gene expression by binding to specific DNA sequences or transcription factors, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and effects . Long-term exposure to this compound in in vitro or in vivo studies has shown potential genotoxic effects, which could impact cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects, including genotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its effects. Toxicity studies have shown that high doses of this compound can lead to significant adverse effects on cellular function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been identified as a non-substrate for several cytochrome P450 enzymes, which suggests that it does not undergo significant metabolic transformation by these enzymes . This could influence its persistence and accumulation in biological systems. Additionally, this compound may affect metabolic flux and metabolite levels by interacting with other metabolic enzymes and pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound has been predicted to localize in mitochondria, indicating its potential role in mitochondrial function . This localization could influence its effects on cellular metabolism and energy production. Additionally, this compound may interact with specific transporters that facilitate its movement across cellular membranes, affecting its distribution and accumulation in different tissues.
Subcellular Localization
This compound has been predicted to localize in mitochondria, which could influence its activity and function . The compound’s subcellular localization is important for understanding its biochemical effects, as it may interact with specific biomolecules and organelles within the cell. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, affecting its overall function and impact on cellular processes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-Phenylpent-2-enal can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "1-Pentene", "Chlorine gas", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate", "Sodium chloride", "Sodium borohydride", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Magnesium sulfate", "Sodium chloride", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Sodium hydrox | |
Número CAS |
3491-63-2 |
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(Z)-2-phenylpent-2-enal |
InChI |
InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-9H,2H2,1H3/b11-6+ |
Clave InChI |
YPAJRUMMODCONM-IZZDOVSWSA-N |
SMILES isomérico |
CC/C=C(\C=O)/C1=CC=CC=C1 |
SMILES |
CCC=C(C=O)C1=CC=CC=C1 |
SMILES canónico |
CCC=C(C=O)C1=CC=CC=C1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-phenyl-2-pentenal in food chemistry?
A1: 2-Phenyl-2-pentenal, also known as 2-phenylpent-2-enal, plays a crucial role as an aroma compound in various food products. Notably, it contributes to the characteristic aroma of crystal malt, a key ingredient in beer brewing []. Research suggests that this compound, along with others like isobutyraldehyde and 2-methylbutanal, significantly shapes the sensory profile of crystal malt [].
Q2: Has 2-phenyl-2-pentenal been identified in other natural sources?
A2: Beyond crystal malt, 2-phenyl-2-pentenal has been found in fresh Panax ginseng root []. This discovery marked the first time this phenylalkenal compound was identified as a volatile constituent of ginseng [].
Q3: How does the aroma profile of 2-phenyl-2-pentenal compare across different food sources?
A3: Interestingly, while 2-phenyl-2-pentenal contributes to the desirable aroma of crystal malt [], it's notably absent in a mixed protein hydrolyzed seasoning made from soybeans and bonito []. This seasoning, aiming for a lighter, "shoyu-like" flavor profile, lacks 2-phenyl-2-pentenal and other aldol condensation products typically found in krill-based seasonings []. This suggests that the presence and absence of 2-phenyl-2-pentenal can significantly influence the final flavor profile of different food products.
Q4: What are the structural characteristics of 2-phenyl-2-pentenal?
A4: While the provided research doesn't explicitly detail the spectroscopic data for 2-phenyl-2-pentenal, its derivative, 4-methyl-2-phenylpent-2-enal thiosemicarbazone, offers some structural insights. This derivative exhibits a dihedral angle of 53.15° between the thiosemicarbazone group and the phenyl ring [], suggesting potential steric influences within the parent compound.
Q5: Are there any known synthetic routes to produce 2-phenyl-2-pentenal derivatives?
A5: Research indicates that 5-methyl-2-phenyl-2-hexenal, a related compound, can be used as a starting material to synthesize various derivatives, including esters []. These derivatives have shown potential as whitening agents and growth regulators, highlighting the possibility of modifying 2-phenyl-2-pentenal-like structures for different applications [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[2-(Cyclohexanecarbonylamino)acetyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364097.png)

![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)

